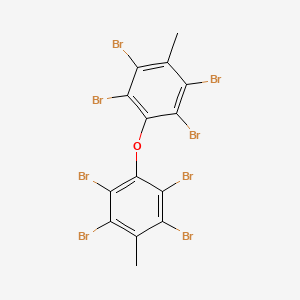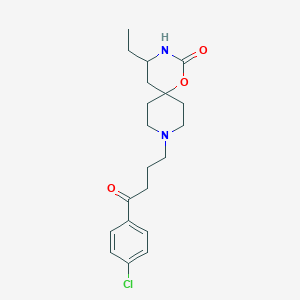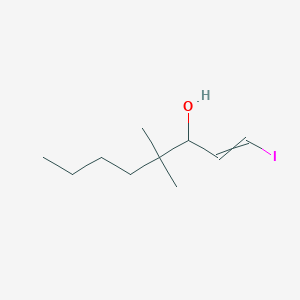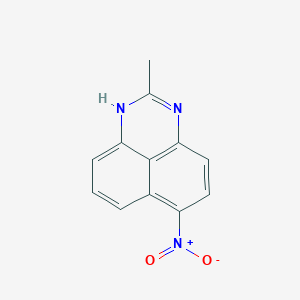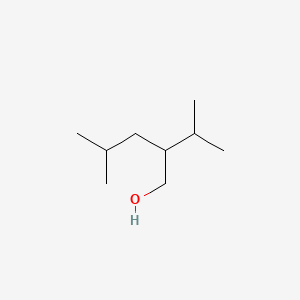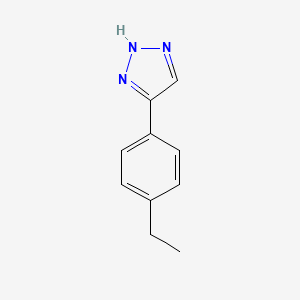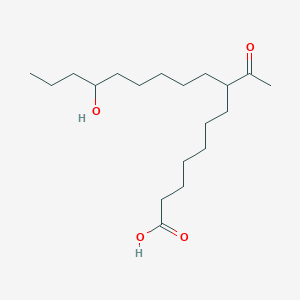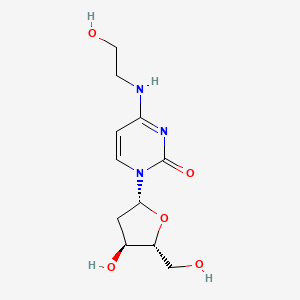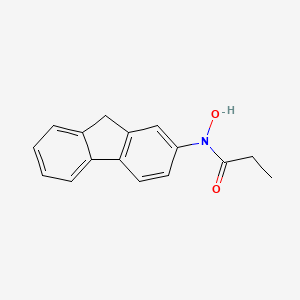
Propanamide, N-9H-fluoren-2-yl-N-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N-9H-fluoren-2-yl-N-hydroxy- is a chemical compound with the molecular formula C16H15NO2 It is known for its unique structure, which includes a fluorenyl group and a hydroxy group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-9H-fluoren-2-yl-N-hydroxy- typically involves the reaction of 9H-fluoren-2-amine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with hydroxylamine hydrochloride to introduce the hydroxy group, yielding the final product.
Industrial Production Methods
While specific industrial production methods for Propanamide, N-9H-fluoren-2-yl-N-hydroxy- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-9H-fluoren-2-yl-N-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of a fluorenone derivative.
Reduction: Formation of N-9H-fluoren-2-yl-N-hydroxypropanamine.
Substitution: Formation of nitro or halogenated derivatives of the fluorenyl group.
Scientific Research Applications
Propanamide, N-9H-fluoren-2-yl-N-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Propanamide, N-9H-fluoren-2-yl-N-hydroxy- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-(9-hydroxy-9H-fluoren-9-yl)propanamide
- N-(9H-Fluoren-2-yl)-N-hydroxypropanamide
Uniqueness
Propanamide, N-9H-fluoren-2-yl-N-hydroxy- is unique due to the presence of both a hydroxy group and a fluorenyl group attached to the amide nitrogen. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in specific research contexts.
Properties
CAS No. |
52663-84-0 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)-N-hydroxypropanamide |
InChI |
InChI=1S/C16H15NO2/c1-2-16(18)17(19)13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10,19H,2,9H2,1H3 |
InChI Key |
ZKPHEBDABUEJDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


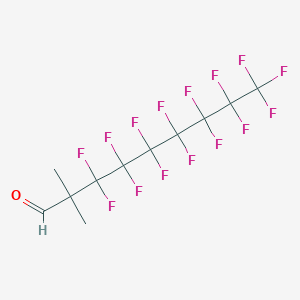
![2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B14643574.png)
![2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane](/img/structure/B14643580.png)
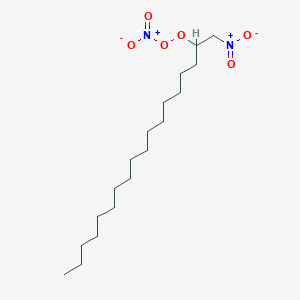
![nickel;(6Z)-6-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643588.png)
